4-Methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide
Description
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Properties
IUPAC Name |
4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S/c1-6-7(8(14)12-10)16-9(11-6)13-2-4-15-5-3-13/h2-5,10H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOYVDNMMBLLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and antiviral properties, supported by research findings and case studies.
- Chemical Name : 4-Methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide
- Molecular Formula : C9H14N4O2S
- Molecular Weight : 242.3 g/mol
- CAS Number : 743444-75-9
Antimicrobial Activity
Research indicates that 4-Methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against certain pathogens, indicating strong antibacterial activity .
- Biofilm Inhibition : It effectively reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard treatments like Ciprofloxacin .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies have shown promising results against different cancer cell lines.
Key Findings:
- Cytotoxicity : In vitro assays revealed IC50 values less than 10 μM against various cancer cell lines, suggesting potent cytotoxic effects .
- Mechanism of Action : The presence of the thiazole ring is crucial for its activity, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance efficacy .
Antiviral Activity
Emerging research highlights the antiviral properties of this compound, particularly against viral infections.
Key Findings:
- Inhibition of Viral Replication : The compound demonstrated inhibitory effects on viral RNA polymerases, showcasing potential as an antiviral agent .
- Low Cytotoxicity : It exhibited low cytotoxicity in mammalian cell lines, making it a candidate for further development in antiviral therapies .
Study 1: Antimicrobial Efficacy
A study published in ACS Omega evaluated the antimicrobial efficacy of various derivatives including 4-Methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide. The results indicated a strong correlation between structural modifications and antimicrobial potency.
| Compound | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| 4-Methyl Compound | 0.22 | 75% |
| Ciprofloxacin | 0.5 | 60% |
Study 2: Antitumor Activity
Research conducted on the cytotoxic effects of thiazole derivatives found that the compound significantly inhibited cell proliferation in human glioblastoma cells.
| Cell Line | IC50 (μM) |
|---|---|
| U251 | <10 |
| WM793 | <10 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 4-Methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide exhibit promising antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains and fungi, addressing the growing concern of drug resistance in pathogens.
Case Study : In vitro studies have demonstrated that synthesized derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .
Anticancer Research
The compound has been identified as an activator of caspases, enzymes crucial for apoptosis (programmed cell death). This property makes it a candidate for cancer therapeutics, particularly in enhancing the efficacy of existing chemotherapeutic agents.
Case Study : Studies have shown that 4-Methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide can promote cell death in malignant cells, suggesting its potential role in cancer treatment strategies .
Synthetic Organic Chemistry
The compound serves as a versatile precursor in synthetic organic chemistry. It has been utilized in the synthesis of various derivatives, including 1,2,4-Triazole derivatives, which are known for their biological activities.
Methods of Synthesis :
The synthesis typically involves multi-step processes that allow for the control of molecular properties and functionalities. The molecular structures of synthesized derivatives are confirmed through physicochemical properties and spectroanalytical data (NMR, IR) .
Proteomics Research
4-Methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide is also applied in proteomics research to study protein interactions and binding affinities. Understanding these interactions can lead to insights into cellular pathways and therapeutic targets.
Interaction Studies : Research focusing on the binding affinity of this compound with various proteins involved in apoptosis has provided valuable information for developing more effective therapeutic agents .
Pharmacological Studies
The pharmacological activities of newly synthesized derivatives of this compound have been evaluated to combat antimicrobial and anticancer drug resistance. The results indicate that these derivatives may enhance the effectiveness of treatments against resistant strains .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria and fungi | Significant antimicrobial activity observed |
| Anticancer Research | Induces apoptosis via caspase activation | Enhances efficacy of chemotherapeutic agents |
| Synthetic Organic Chemistry | Used as a precursor for synthesizing various biologically active derivatives | Multi-step synthesis confirmed through spectroanalytical data |
| Proteomics Research | Studies protein interactions related to apoptosis | Insights into cellular pathways and therapeutic targets |
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide?
The synthesis typically involves cyclocondensation or multi-step functionalization. For example:
- Cyclocondensation : Reacting ethyl acetoacetate with morpholine derivatives and thiazole precursors under reflux conditions. A similar approach was used for pyrazole-4-carboxylic acid derivatives via phenylhydrazine and DMF-DMA .
- Hydrazide Formation : Converting a carbonyl group to carbohydrazide using hydrazine hydrate in ethanol, as seen in thiourea-to-tetrazole transformations .
- Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like POCl₃ for cyclization steps, as demonstrated in thiazole-triazole hybrid syntheses .
Q. How can structural characterization be rigorously performed for this compound?
Q. What purification strategies are effective for isolating this carbohydrazide?
- Recrystallization : Use ethanol/water or DMF-EtOH (1:1) mixtures to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar intermediates .
- Acid-Base Extraction : Isolate the compound via pH-dependent solubility, leveraging the hydrazide’s basicity in acidic media .
Advanced Research Questions
Q. How do substituents on the morpholine or thiazole rings influence reactivity and product selectivity?
- Morpholine Substituents : Electron-donating groups (e.g., methyl) on morpholine enhance nucleophilicity, accelerating cyclization. Conversely, bulkier groups may sterically hinder reactions, as shown in pyrazole syntheses .
- Thiazole Modifications : Halogenation (e.g., Cl, Br) at the 5-position increases electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions .
- Unexpected Products : Steric/electronic mismatches can lead to side products, such as pyrazole-pyrazoline hybrids, requiring DFT calculations to rationalize pathways .
Q. What methodologies are used to assess the compound’s bioactivity (e.g., enzyme inhibition)?
- In Vitro Assays :
- Carbonic Anhydrase Inhibition : Measure IC₅₀ values using esterase activity assays with 4-nitrophenyl acetate as a substrate, referencing morpholine-containing inhibitors .
- Antitubercular Screening : Use microplate Alamar Blue assays against Mycobacterium tuberculosis H37Rv, comparing with isoniazid controls .
- Molecular Docking : Simulate binding poses with target proteins (e.g., tubulin or CA-II) using AutoDock Vina, guided by crystallographic data .
Q. How can computational tools optimize reaction conditions for this compound?
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states, as implemented in ICReDD’s workflow .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, temperatures, and catalysts for yield improvement .
- SAR Studies : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity, guiding synthetic prioritization .
Q. How should researchers address contradictory data in reaction outcomes?
- Case Study : If phenylhydrazine reactions yield unexpected pyrazole-pyrazoline hybrids (as in ):
- Mechanistic Analysis : Probe via isotopic labeling (e.g., ¹⁵N) to track nitrogen migration.
- Kinetic Profiling : Monitor intermediates using in-situ IR or LC-MS to identify divergent pathways.
- Computational Validation : Compare competing transition-state energies to explain product ratios .
Q. What are the best practices for scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track reaction progression and adjust parameters dynamically .
- Design of Experiments (DoE) : Optimize variables (temperature, stoichiometry) via factorial design, minimizing batch-to-batch variability .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
